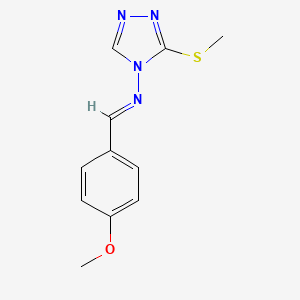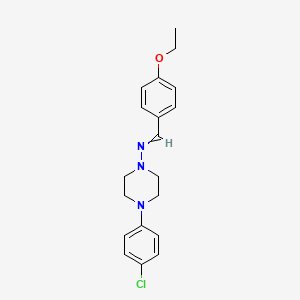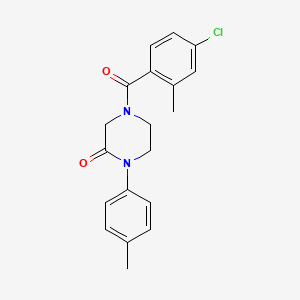![molecular formula C9H10BrN5O B5541731 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, often involves complex reactions with a variety of reagents. For example, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones using a range of different reagents, highlighting the diverse synthetic routes possible for this class of compounds (El-Agrody et al., 2001).
Molecular Structure Analysis The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a similar compound, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, through such analysis, demonstrating the importance of structural confirmation in the synthesis process (Tang et al., 2014).
Chemical Reactions and Properties The chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are diverse and can include reactions like ring isomerization under certain conditions. As noted by Tang et al. (2014), some 1,2,4-triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement (Tang et al., 2014).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not found in the available literature.
Chemical Properties Analysis Chemical properties, including reactivity, functional group behavior, and susceptibility to various chemical reactions, are key in determining the applications and handling of these compounds. For example, the presence of halogen functionalities in the pyrimidine nucleus, as mentioned by Tang et al. (2014), makes these compounds versatile synthetic intermediates for various chemical reactions (Tang et al., 2014).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These include the preparation of triazolo[1,5-c]pyrimidines, which are synthesized through reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate. This process leads to compounds that show potential as mediator release inhibitors, indicating their possible application in treating asthma (Medwid et al., 1990).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of derivatives synthesized from 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been a subject of research. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising results against various bacterial strains, indicating their potential in antimicrobial therapy. Additionally, some derivatives exhibit significant cytotoxic activity against cancer cell lines, suggesting their potential in cancer treatment (Rahmouni et al., 2016).
Insecticidal Applications
The compound and its derivatives have also been explored for insecticidal properties. Specifically, sulfonamide thiazole derivatives incorporating the triazolo[1,5-a]pyrimidine moiety have demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, showcasing their potential as insecticidal agents (Soliman et al., 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds, through hydrogen bonding, form complex structures that have potential applications in materials science and nanotechnology (Fonari et al., 2004).
Propriétés
IUPAC Name |
6-bromo-N-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O/c1-2-3-11-8(16)7-13-9-12-4-6(10)5-15(9)14-7/h4-5H,2-3H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBDDHRNJHIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN2C=C(C=NC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)


![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
